molecular formula C18H21N3O B3896770 N-(2-methoxybenzylidene)-4-phenyl-1-piperazinamine

N-(2-methoxybenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B3896770
M. Wt: 295.4 g/mol
InChI Key: PIFQGYCFQYGBIK-CYVLTUHYSA-N
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Description

Compounds like N-(2-methoxybenzylidene)-4-phenyl-1-piperazinamine often belong to a class of organic compounds known as Schiff bases . Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, particularly an aldehyde or ketone . They are characterized by a carbon-nitrogen double bond .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound in the presence of an acid catalyst . For example, a compound called (E)-4-Hydroxy-N-(2-methoxybenzylidene) benzohydrazide was synthesized by the acid-catalyzed reaction of 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide in methanolic solution .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, Schiff bases can undergo a variety of reactions, including reduction, oxidation, and cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the size and shape of the molecule, and the types of intermolecular forces present .

Mechanism of Action

The mechanism of action of a compound like N-(2-methoxybenzylidene)-4-phenyl-1-piperazinamine would depend on its specific biological activity. Some Schiff bases have been found to exhibit antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound like N-(2-methoxybenzylidene)-4-phenyl-1-piperazinamine would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on a compound like N-(2-methoxybenzylidene)-4-phenyl-1-piperazinamine could include further studies to explore its potential biological activities and to develop new synthetic methods .

properties

IUPAC Name

(Z)-1-(2-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-22-18-10-6-5-7-16(18)15-19-21-13-11-20(12-14-21)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFQGYCFQYGBIK-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N\N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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